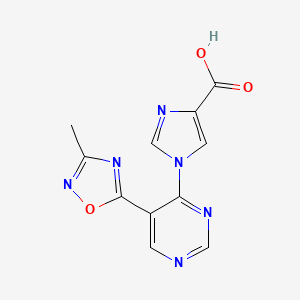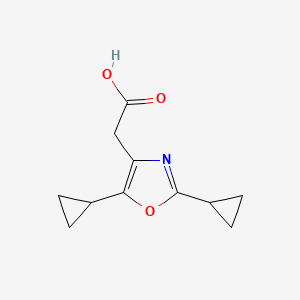
1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-imidazole-4-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-imidazole-4-carboxylicacid is a complex organic compound that features multiple heterocyclic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-imidazole-4-carboxylicacid typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole ring, followed by the formation of the pyrimidine ring, and finally the imidazole ring. Each step requires specific reagents and conditions, such as:
Oxadiazole Formation: This can be achieved through the cyclization of appropriate nitrile oxides with hydrazines.
Pyrimidine Synthesis: This often involves the condensation of β-dicarbonyl compounds with amidines.
Imidazole Ring Construction: This can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-imidazole-4-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-imidazole-4-carboxylicacid involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-imidazole-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-imidazole-4-methanol: Similar structure but with a hydroxymethyl group instead of a carboxylic acid.
Uniqueness
1-(5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)-1H-imidazole-4-carboxylicacid is unique due to its specific combination of heterocyclic rings and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C11H8N6O3 |
|---|---|
Poids moléculaire |
272.22 g/mol |
Nom IUPAC |
1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8N6O3/c1-6-15-10(20-16-6)7-2-12-4-13-9(7)17-3-8(11(18)19)14-5-17/h2-5H,1H3,(H,18,19) |
Clé InChI |
XXMCTFUYTDDSQK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=N1)C2=CN=CN=C2N3C=C(N=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,2,3,4-Tetrahydropyrido[2,3-d]pyridazin-5(6H)-one hydrochloride](/img/structure/B11784208.png)
![Methyl 2-bromo-6,7-dimethoxybenzo[d]thiazole-4-carboxylate](/img/structure/B11784217.png)

![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11784245.png)



![2-Chloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11784261.png)




